molecular formula C12H21N3O2 B2981958 N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide CAS No. 2179724-15-1

N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide

Cat. No.: B2981958
CAS No.: 2179724-15-1
M. Wt: 239.319
InChI Key: BJKPTEYYRPBICI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: . This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with prop-2-enoyl chloride to form 4-prop-2-enoylpiperazine.

  • Amide Bond Formation: : The resulting piperazine derivative is then reacted with 3-(dimethylamino)propionyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: : Substitution reactions can occur at different positions on the piperazine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to understand its interaction with various biomolecules.

  • Medicine: : It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: : The compound can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

N,N-Dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide: can be compared with other similar compounds, such as:

  • N,N-Dimethyl-3-(4-phenylpiperazin-1-yl)propanamide

  • N,N-Dimethyl-3-(4-methoxypiperazin-1-yl)propanamide

  • N,N-Dimethyl-3-(4-ethylpiperazin-1-yl)propanamide

These compounds share the common feature of a piperazine ring but differ in the substituents attached to the ring, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N,N-dimethyl-3-(4-prop-2-enoylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-4-11(16)15-9-7-14(8-10-15)6-5-12(17)13(2)3/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKPTEYYRPBICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCN1CCN(CC1)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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